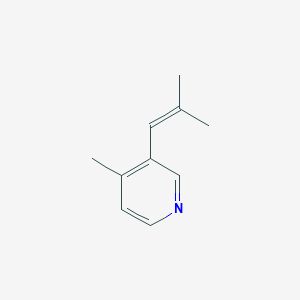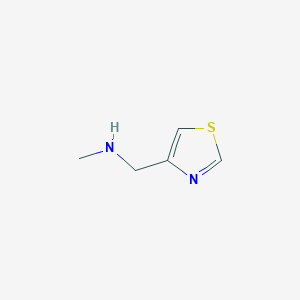
N-Methyl-1-(thiazol-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Methyl-1-(thiazol-4-yl)methanamine” is a chemical compound with the molecular formula C5H8N2S . It is also known by other names such as “METHYL-THIAZOL-4-YLMETHYL-AMINE” and "methyl (1,3-thiazol-4-ylmethyl)amine" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the alkylation of certain compounds with appropriate alkyl halide using n-BuLi as the base has been shown to afford the corresponding 5-alkylated compounds in excellent yields .Molecular Structure Analysis
The molecular structure of “N-Methyl-1-(thiazol-4-yl)methanamine” consists of a thiazole ring attached to a methylamine group . The InChI representation of the molecule isInChI=1S/C5H8N2S/c1-6-2-5-3-8-4-7-5/h3-4,6H,2H2,1H3 . The canonical SMILES representation is CNCC1=CSC=N1 . Physical And Chemical Properties Analysis
“N-Methyl-1-(thiazol-4-yl)methanamine” has a molecular weight of 128.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 128.04081944 g/mol . The topological polar surface area is 53.2 Ų . The heavy atom count is 8 .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Thiazole derivatives, including N-Methyl-1-(thiazol-4-yl)methanamine, have been found to exhibit diverse biological activities . They have been used in the development of various drugs, including antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Antioxidant Applications
Thiazole compounds have been found to act as antioxidants . This makes them useful in the development of drugs and supplements designed to combat oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Analgesic and Anti-inflammatory Applications
Some thiazole derivatives have been found to exhibit significant analgesic and anti-inflammatory activities . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs .
Antimicrobial Applications
Thiazole compounds, including N-Methyl-1-(thiazol-4-yl)methanamine, have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .
Antifungal Applications
Thiazole compounds have been found to exhibit antifungal activity . This makes them potential candidates for the development of new antifungal drugs .
Antiviral Applications
Thiazole compounds have been found to exhibit antiviral activity . This makes them potential candidates for the development of new antiviral drugs .
Neuroprotective Applications
Thiazole compounds have been found to exhibit neuroprotective activity . This makes them potential candidates for the development of new neuroprotective drugs .
Antitumor and Cytotoxic Applications
Thiazole compounds have been found to exhibit antitumor and cytotoxic activity . This makes them potential candidates for the development of new antitumor and cytotoxic drugs .
Mecanismo De Acción
Target of Action
N-Methyl-1-(thiazol-4-yl)methanamine, also known as N-methyl-1-(1,3-thiazol-4-yl)methanamine, is a synthetic compound The primary targets of this compound are currently not well-defined in the literature
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions between N-Methyl-1-(thiazol-4-yl)methanamine and its targets, and the resulting changes, are areas of ongoing research.
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities . The specific pathways affected by N-Methyl-1-(thiazol-4-yl)methanamine and their downstream effects require further investigation.
Result of Action
Given the diverse biological activities of thiazole derivatives , it is likely that N-Methyl-1-(thiazol-4-yl)methanamine may have multiple effects at the molecular and cellular levels
Propiedades
IUPAC Name |
N-methyl-1-(1,3-thiazol-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-6-2-5-3-8-4-7-5/h3-4,6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUGQZIAOAZYCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625701 |
Source


|
| Record name | N-Methyl-1-(1,3-thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(thiazol-4-yl)methanamine | |
CAS RN |
120739-94-8 |
Source


|
| Record name | N-Methyl-1-(1,3-thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl(1,3-thiazol-4-ylmethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine](/img/structure/B55758.png)


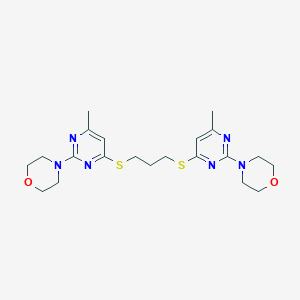
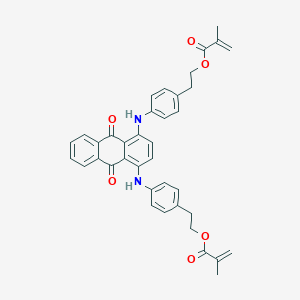
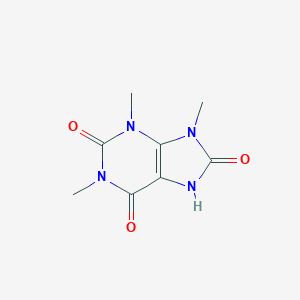
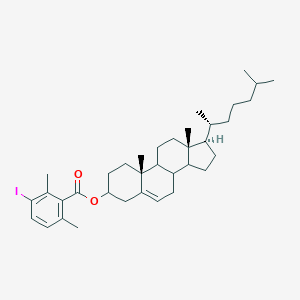

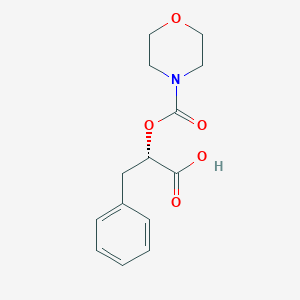

![3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B55784.png)
